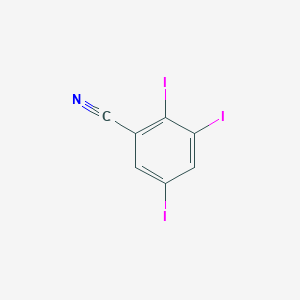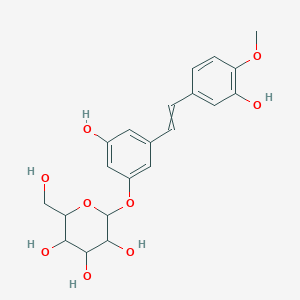
2,3,5-Triiodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Triiodobenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of three iodine atoms attached to the benzene ring at positions 2, 3, and 5, and a nitrile group (-CN) at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triiodobenzonitrile typically involves the iodination of benzonitrile. One common method is the Sandmeyer reaction, where benzonitrile is treated with iodine and a copper catalyst under controlled conditions to introduce the iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2,3,5-Triiodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzonitriles.
Reduction: The primary product is 2,3,5-triiodoaniline.
Oxidation: The primary product is 2,3,5-triiodobenzoic acid.
科学的研究の応用
2,3,5-Triiodobenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as an inhibitor in certain biochemical pathways.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which are useful in imaging techniques.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3,5-Triiodobenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The presence of iodine atoms can also facilitate its use in radiolabeling, where it acts as a tracer in imaging studies.
類似化合物との比較
Similar Compounds
2,3,5-Triiodobenzoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,4,6-Triiodobenzonitrile: Similar structure but with iodine atoms at different positions on the benzene ring.
特性
分子式 |
C7H2I3N |
|---|---|
分子量 |
480.81 g/mol |
IUPAC名 |
2,3,5-triiodobenzonitrile |
InChI |
InChI=1S/C7H2I3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
InChIキー |
BARRBQRSRIDPOK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12470510.png)
![2-(4-Nitrophenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12470520.png)
![1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12470532.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470537.png)

![2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide](/img/structure/B12470543.png)


![Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate](/img/structure/B12470563.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12470566.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12470570.png)
![Ethyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12470572.png)

![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12470580.png)
